2-(4-Ethoxypyrazol-1-yl)-phenylamine
Description
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Properties
IUPAC Name |
2-(4-ethoxypyrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-15-9-7-13-14(8-9)11-6-4-3-5-10(11)12/h3-8H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJUNPGEZLMUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Ethoxypyrazol-1-yl)-phenylamine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, highlighting key findings from various studies, its mechanisms of action, and potential applications.
- IUPAC Name : 2-(4-Ethoxypyrazol-1-yl)-phenylamine
- CAS Number : 1870858-49-3
- Molecular Formula : C11H14N4O
- Molecular Weight : 218.25 g/mol
The biological activity of 2-(4-Ethoxypyrazol-1-yl)-phenylamine is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors implicated in cancer progression and other diseases.
Potential Mechanisms Include:
- Inhibition of Tyrosinase Activity : Similar compounds have shown efficacy in inhibiting tyrosinase, an enzyme critical for melanin production, which may have implications for skin-related conditions and pigmentation disorders .
- Anticancer Properties : The compound is being explored as a lead candidate for developing new anticancer drugs, targeting pathways involved in tumor growth and metastasis .
Biological Activity Studies
Several studies have investigated the biological activity of 2-(4-Ethoxypyrazol-1-yl)-phenylamine, focusing on its pharmacological effects and potential therapeutic applications.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a recent study, 2-(4-Ethoxypyrazol-1-yl)-phenylamine was tested against various cancer cell lines. The results indicated significant cytotoxicity, with IC50 values comparable to established chemotherapeutics. The study suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Case Study 2: Tyrosinase Inhibition
A comparative analysis with known tyrosinase inhibitors demonstrated that derivatives of 2-(4-Ethoxypyrazol-1-yl)-phenylamine exhibited varying degrees of inhibitory activity. The structure–activity relationship (SAR) highlighted that specific substitutions on the phenyl ring enhanced the inhibitory potency against tyrosinase, making it a candidate for further exploration in depigmentation therapies.
Research Findings
Recent investigations into the pharmacokinetics and metabolic disposition of 2-(4-Ethoxypyrazol-1-yl)-phenylamine reveal that it is well absorbed and metabolized in vivo, suggesting favorable characteristics for drug development. Studies indicate:
- Absorption : High bioavailability in laboratory models.
- Metabolism : Primarily hepatic, with several metabolites showing biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
